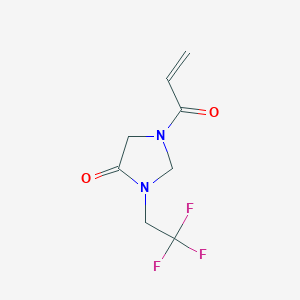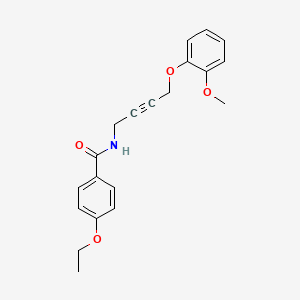
1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one, also known as TFMIM, is a chemical compound that has gained attention in scientific research due to its unique properties. TFMIM is a white crystalline powder that is soluble in organic solvents, and it has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one is not fully understood, but it has been suggested to act as a nucleophile in organic reactions and as a ligand in metal-catalyzed reactions. In terms of its potential anti-inflammatory and anti-cancer properties, 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one may act through the inhibition of specific enzymes or pathways involved in these processes.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one has been shown to have low toxicity in animal studies, suggesting its potential as a safe compound for use in scientific research. However, the biochemical and physiological effects of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one is its high purity and yield when synthesized through certain methods. 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one also has potential as a versatile reagent in organic synthesis and as a ligand in metal-catalyzed reactions. However, the limitations of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one include its limited availability and the need for further investigation into its biochemical and physiological effects.
Zukünftige Richtungen
For the study of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one include further investigation into its potential as an anti-inflammatory and anti-cancer agent. Additionally, the synthesis methods for 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one could be optimized to increase yield and purity. The biochemical and physiological effects of 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one could also be further studied to better understand its potential applications in scientific research.
Synthesemethoden
1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,2,2-trifluoroethylamine with ethyl acetoacetate in the presence of p-toluenesulfonic acid. These methods have been used to obtain 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one has been used in scientific research for various applications, including as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions. 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer. In one study, 1-Prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one was found to inhibit the growth of breast cancer cells in vitro, suggesting its potential as a novel therapeutic agent.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-3-(2,2,2-trifluoroethyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-6(14)12-3-7(15)13(5-12)4-8(9,10)11/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMIODUUIFZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)N(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)


![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)


![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
methanone](/img/structure/B2937899.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)


